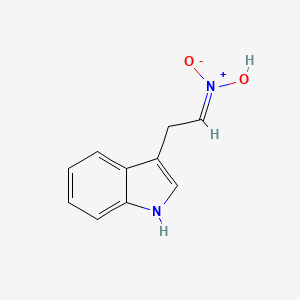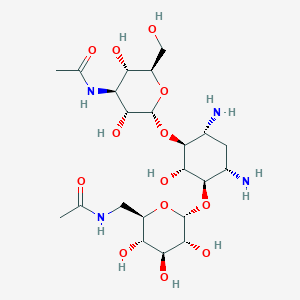
3'',6'-di-N-acetylkanamycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'',6'-di-N-acetylkanamycin A is a N(6')-acetylkanamycin and a N(3'')-acetylkanamycin. It derives from a kanamycin A.
Applications De Recherche Scientifique
Regulation of N-acetylkanamycin amidohydrolase in Kanamycin Fermentation
- Study Insight : The regulation of N-acetylkanamycin amidohydrolase (NAKA) in a Streptomyces kanamyceticus strain was studied, revealing details about the formation and activity of NAKA in relation to kanamycin fermentation. It was found that the formation of NAKA proceeded parallelly with the increase of both kanamycin and N-acetylkanamycin in the initial period, elucidating changes in the chemical composition of cells in the idiophase of the fermentation process (Satoh, Ogawa, & Satomura, 1976).
Development of Semisynthetic Aminoglycoside Antibiotics
- Study Insight : Research into the development of semisynthetic aminoglycoside antibiotics, like amikacin and netilmicin, highlighted their construction from kanamycin by introducing specific side chains. These modifications are designed to block the access of aminoglycoside-modifying enzymes to their target sites, which is a critical resistance mechanism in bacteria (Kondo & Hotta, 1999).
Chemoenzymatic Generation of N-Acylated Aminoglycosides
- Study Insight : This research involved the development of a methodology using aminoglycoside acetyltransferases (AACs) and unnatural acyl coenzyme A analogues for the chemoenzymatic generation of N-acylated aminoglycoside analogues. The study provided insights into the antibacterial potential of these synthetic analogues, contributing to understanding the substrate promiscuity of drug-modifying enzymes (Green et al., 2009).
Resistance to Semisynthetic Aminoglycosides
- Study Insight : Research on aminoglycosides, including amikacin, focused on bacterial resistance mechanisms, predominantly enzymatic modifications. The study provided insights into the development of new aminoglycosides that are refractory to these resistance mechanisms (Ramírez & Tolmasky, 2017).
Synthesis and Properties of Kanamycin C Derivatives
- Study Insight : This research involved the synthesis of kanamycin C and its derivatives, active against resistant bacteria. The study highlights the chemical conversion processes of kanamycin B into kanamycin C and the synthesis of its derivatives, contributing to understanding the chemical structure and properties of these antibiotics (Kondo et al., 1977).
Structural Studies on Antibiotic Resistance Enzymes
- Study Insight : Structural studies on enzymes like aminoglycoside 6'-N-acetyltransferase provide insights into the mechanisms of antibiotic resistance in bacteria. Understanding these structures aids in developing therapeutic agents that could overcome antibiotic resistance (Wybenga-Groot et al., 1999).
Propriétés
Formule moléculaire |
C22H40N4O13 |
|---|---|
Poids moléculaire |
568.6 g/mol |
Nom IUPAC |
N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-diamino-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C22H40N4O13/c1-6(28)25-4-10-14(31)16(33)17(34)22(36-10)39-20-9(24)3-8(23)19(18(20)35)38-21-15(32)12(26-7(2)29)13(30)11(5-27)37-21/h8-22,27,30-35H,3-5,23-24H2,1-2H3,(H,25,28)(H,26,29)/t8-,9+,10-,11-,12+,13-,14-,15-,16+,17-,18-,19+,20-,21-,22-/m1/s1 |
Clé InChI |
HUAYXMGRIABALH-CHOMWAFYSA-N |
SMILES isomérique |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C)O)N)N)O)O)O |
SMILES canonique |
CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)N)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1255208.png)

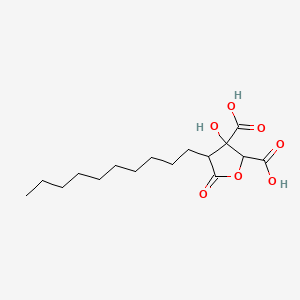
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1255216.png)
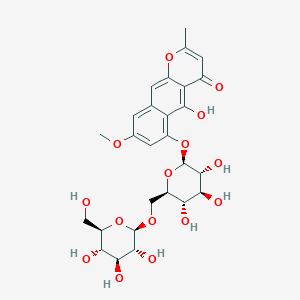
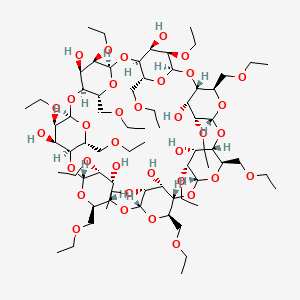
![(2S,8S,9S,10R,13S,14S,17S)-17-Acetyl-2-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1255221.png)

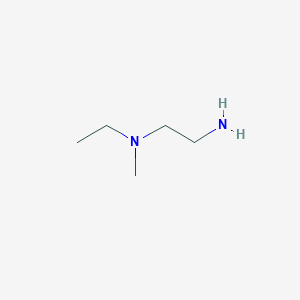

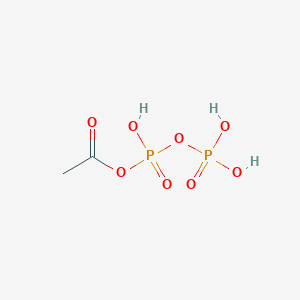
![[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[[(3S,5R,9S,12R,13R,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1255228.png)
